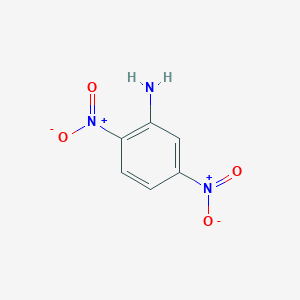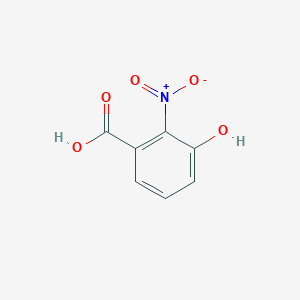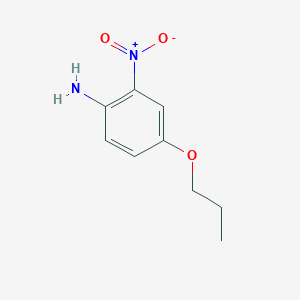![molecular formula C15H14O3 B181749 Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate CAS No. 175152-70-2](/img/structure/B181749.png)
Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Friedel-Crafts alkylation . For instance, the treatment of methyl 2-bromo-6-iodobenzoate with (4-methoxyphenyl)boronic acid in the presence of Na2CO3, bis-triphenylphosphine palladium dichloride (PdCl2(PPh3)2), and a mixture of H2O and THF afforded a related compound, methyl-3-bromo-4’-methoxy-[1,1’-biphenyl]-2-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate” can be inferred from related compounds. For example, 1,1’-Biphenyl, 3-methyl- has a molecular weight of 168.2344 and a molecular formula of C13H12 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Biphenyl compounds undergo various chemical reactions. For instance, they can undergo electrophilic substitution reactions similar to benzene . Protodeboronation of pinacol boronic esters is another reaction that can be utilized in the synthesis of related compounds .
Wissenschaftliche Forschungsanwendungen
-
Synthetic Organic Chemistry
- Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry .
- They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
- The preconditions required for the existence of axial chirality in biaryl compounds are discussed .
- Atropisomerism as a type of axial chirality in biphenyl molecules is also discussed .
-
Biological and Medicinal Applications
- Biphenyl structures play a crucial role in active pharmaceutical ingredients (APIs) .
- They are omnipresent in medicinally active compounds, marketed drugs, and natural products .
- A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
-
Fluorescence Studies
-
Agriculture and Industrial Products
-
Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals
-
Cross-Coupling Reactions
-
Agriculture and Industrial Products
-
Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals
-
Cross-Coupling Reactions
Eigenschaften
IUPAC Name |
methyl 2-methoxy-4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-10-12(11-6-4-3-5-7-11)8-9-13(14)15(16)18-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDRDPIUCCRDNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630213 | |
| Record name | Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate | |
CAS RN |
175152-70-2 | |
| Record name | Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

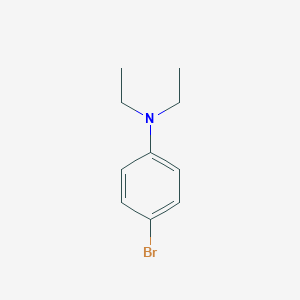
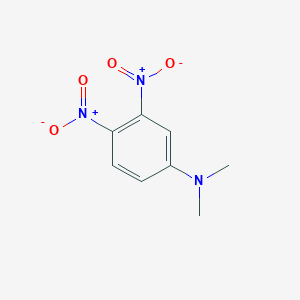
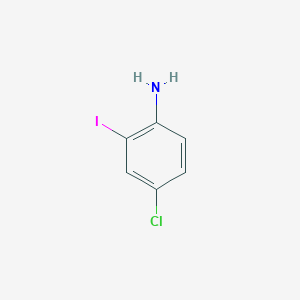
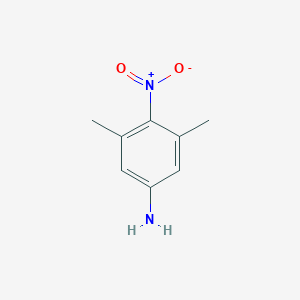
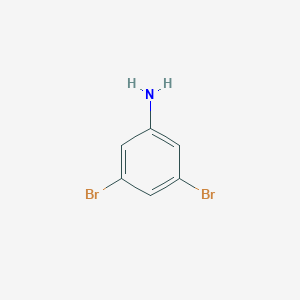
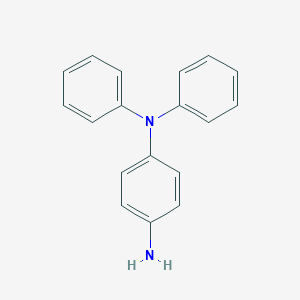
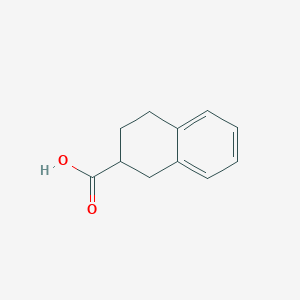
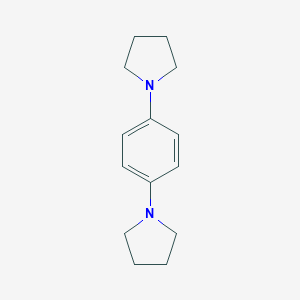
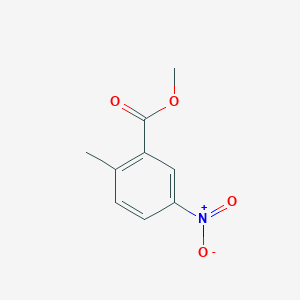
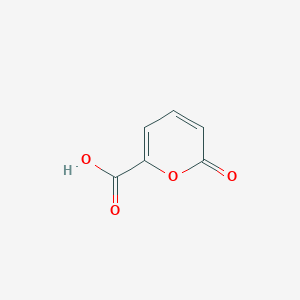
![Spiro[isochroman-1,4'-piperidine]](/img/structure/B181688.png)
